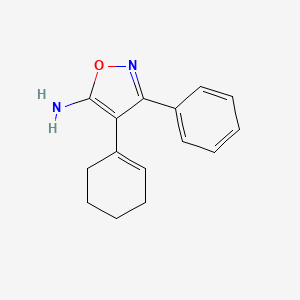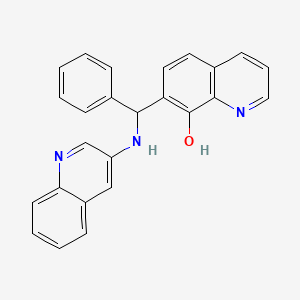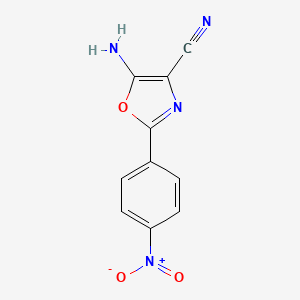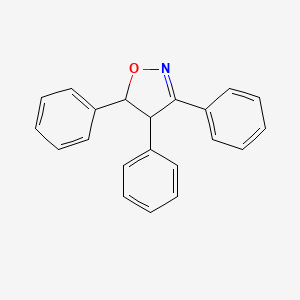
(4R,4'R)-4,4'-Dibenzhydryl-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the dibenzhydryl groups adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The initial step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions.
Introduction of Dibenzhydryl Groups: The dibenzhydryl groups are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the oxazole intermediate with benzhydryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Hydrogenation: The final step involves the hydrogenation of the oxazole intermediate to form the tetrahydro-2,2’-bioxazole ring. This can be achieved using a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas.
Industrial Production Methods
Industrial production of (4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, Lewis acid catalysts.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazole products, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,4’R)-4,4’-Bis(2-methyl-2-propanyl)-4,4’,5,5’-tetrahydro-3H,3’H-3,3’-bidinaphtho[2,1-c:1’,2’-e]phosphepin
- (4R,4’R,5S,5’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]
Uniqueness
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole stands out due to its unique dibenzhydryl groups and tetrahydro-2,2’-bioxazole ring structure
Propriétés
Formule moléculaire |
C32H28N2O2 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
(4R)-4-benzhydryl-2-[(4R)-4-benzhydryl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-35-31(33-27)32-34-28(22-36-32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2/t27-,28-/m0/s1 |
Clé InChI |
WTZMJKLCMFQGGQ-NSOVKSMOSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)C2=N[C@@H](CO2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1C(N=C(O1)C2=NC(CO2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)




![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)

![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)

![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/no-structure.png)

